Sodefrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

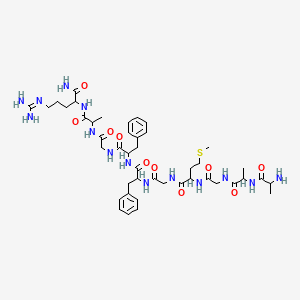

Sodefrin is a novel peptide pheromone identified in the abdominal glands of male red-bellied newts (Cynops pyrrhogaster). This compound plays a crucial role in chemical communication during courtship, attracting sexually developed female newts . This compound is a decapeptide, meaning it consists of ten amino acids, and it has been extensively studied for its role in reproductive behavior in amphibians .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodefrin involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of this compound would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle multiple synthesis cycles efficiently. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its biological activity and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Sodefrin, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

Oxidation: Oxidation of specific amino acid residues, such as methionine and cysteine.

Reduction: Reduction of disulfide bonds between cysteine residues.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s activity.

Reduction: Reduced peptides with free thiol groups.

Applications De Recherche Scientifique

Sodefrin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mécanisme D'action

Sodefrin exerts its effects by binding to specific receptors in the olfactory system of female newts. During courtship, the male newt releases this compound into the water, which is detected by the female’s olfactory receptors. This binding triggers a cascade of molecular events, leading to increased female receptivity and attraction to the male . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound’s activity is species-specific .

Comparaison Avec Des Composés Similaires

Sodefrin is part of a broader family of pheromones known as this compound precursor-like factors (SPFs). Similar compounds include:

Plethodontid Receptivity Factor (PRF): Another peptide pheromone found in lungless salamanders, enhancing female receptivity during courtship.

Plethodontid Modulating Factor (PMF): Modulates female behavior and receptivity in response to male courtship signals.

Uniqueness of this compound

This compound is unique due to its specific role in the courtship behavior of red-bellied newts. Unlike other pheromones, this compound’s activity is highly species-specific, meaning it attracts females of the same species but not those of closely related species . This specificity is crucial for reproductive isolation and species survival.

Propriétés

Formule moléculaire |

C48H86N12O15 |

|---|---|

Poids moléculaire |

1071.3 g/mol |

Nom IUPAC |

6-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75) |

Clé InChI |

FEDVAMPMWFINFV-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)